molecular formula C15H17NO3S B2722269 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide CAS No. 2097872-96-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2722269
CAS No.: 2097872-96-1
M. Wt: 291.37
InChI Key: CVQOLVNKEBRCKZ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various bioactive molecules

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(11-3-6-18-9-11)16-8-13(12-4-7-20-10-12)14-2-1-5-19-14/h1-2,4-5,7,10-11,13H,3,6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQOLVNKEBRCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the furan and thiophene rings to the oxolane backbone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds like furan-2-carboxamide.

    Thiophene derivatives: Compounds such as thiophene-3-carboxamide.

    Oxolane derivatives: Compounds like oxolane-3-carboxamide.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is unique due to the combination of furan, thiophene, and oxolane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound characterized by the presence of furan and thiophene rings, which are known for their significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Oxolane (Tetrahydrofuran) Ring : A saturated five-membered ring.

This unique combination of rings contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through:

  • Non-Covalent Interactions : Such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
  • Biochemical Pathways : It may influence pathways related to apoptosis, cell proliferation, and inflammation, depending on the specific biological context.

Biological Activities

Research indicates that compounds containing furan and thiophene moieties exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds similar to this compound have shown promising results in inhibiting cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against various cancer types, including breast (MCF-7) and leukemia cell lines .
    • The mechanism often involves inducing apoptosis through upregulation of pro-apoptotic factors like p53 and activation of caspases.
  • Antimicrobial Properties :
    • Some derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies highlight the effectiveness of compounds with structural similarities:

StudyCompoundActivityIC50 Value
Furan-Thiophene DerivativeAnticancer (MCF-7)0.65 µM
Furan-Based CompoundAntiviral (SARS-CoV-2)1.55 µM
Oxadiazole DerivativeAnticancer (U937)0.12 µM

These studies illustrate the potential of this compound and its derivatives in therapeutic applications.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

  • Substituents on the furan or thiophene rings can significantly alter potency and selectivity against specific targets.
  • Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation .

Q & A

Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions between furan/thiophene derivatives and oxolane-3-carboxamide precursors. Key steps include:
  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine-containing intermediate.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final compound in >90% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :
  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement (e.g., R-factor < 0.05) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., furan C-H protons at δ 6.2–7.5 ppm, thiophene S-C-S groups at δ 125–130 ppm in 13C^{13}C) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ ≈ 345.35 g/mol) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the carboxamide group is a strong H-bond acceptor (LUMO ≈ -1.8 eV) .
  • Molecular docking : AutoDock Vina can simulate binding to biological targets (e.g., COX-2 or kinases) by aligning the furan-thiophene moiety with hydrophobic pockets .
  • ADMET prediction : SwissADME estimates logP ≈ 2.5 (moderate lipophilicity) and moderate BBB permeability, suggesting potential CNS activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response assays : Perform IC50/EC50 comparisons under standardized conditions (e.g., 72-hour MTT assays for cytotoxicity, ±10% FBS in media) .
  • Structural analogs : Compare activity against derivatives (Table 1) to identify critical functional groups.
Compound VariantStructural ModificationBiological Activity (IC50, μM)Source
Thiophene-2-yl → PhenylReduced electron-rich characterCytotoxicity: 25.3 → 45.7
Oxolane → TetrahydrofuranAltered ring strainCOX-2 inhibition: 1.8 → 3.2
  • Mechanistic studies : Use SPR or ITC to quantify target binding affinity (e.g., KD < 1 μM for kinase inhibition) .

Q. What experimental designs are recommended for probing the compound’s metabolic stability?

  • Methodological Answer :
  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes. T1/2 < 30 min suggests rapid hepatic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition (IC50 > 10 μM preferred) .
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or KCN to identify electrophilic intermediates .

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